Exclusive Chemical Structure and Purity Reference for 3-Ethyl-3-Phenyl-2,6-Piperazinedione
Iminophenimide (CAS 7008-18-6) is defined by its IUPAC name, 3-ethyl-3-phenylpiperazine-2,6-dione, which differentiates it from all other piperazinediones [1]. It has a molecular formula of C12H14N2O2, a monoisotopic mass of 218.1060 Da, and a defined InChI Key (ANPJDCDLXKNSPS-UHFFFAOYSA-N). In contrast, the unsubstituted piperazine-2,6-dione core (C4H6N2O2, MW 114.10 Da) is a simpler, non-aromatic precursor lacking the 3-phenyl and 3-ethyl moieties critical for Iminophenimide's known biological activity [2]. The compound's density is reported as 1.138 g/cm³, and its predicted boiling point is 413.2°C at 760 mmHg, providing key physicochemical reference points for handling and formulation .
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | MW 218.25 g/mol, Formula C12H14N2O2, Monoisotopic Mass 218.1060 Da, InChI Key ANPJDCDLXKNSPS-UHFFFAOYSA-N |
| Comparator Or Baseline | Piperazine-2,6-dione (unsubstituted core): MW 114.10 g/mol, Formula C4H6N2O2 |
| Quantified Difference | Delta MW = +104.15 g/mol (91% increase); presence of aromatic phenyl and ethyl substituents vs. unsubstituted core |
| Conditions | Calculated and reported chemical properties from authoritative databases (PubChem, ChemSpider, FDA GSRS) |
Why This Matters
For procurement, this confirms the exact chemical identity and differentiates the compound from simpler, functionally distinct piperazinedione building blocks or other substituted analogs that may be mis-identified in vendor catalogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11338, Iminophenimide. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 136342, Piperazine-2,6-dione. View Source
